(2R,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a phenylthiomethyl group, a hydroxy group, and a chloropropyl group, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylthiomethyl Intermediate: This step involves the reaction of a phenylthiol with a suitable alkylating agent to form the phenylthiomethyl intermediate.
Introduction of the Hydroxy Group: The phenylthiomethyl intermediate is then subjected to a hydroxylation reaction to introduce the hydroxy group at the desired position.
Chlorination: The hydroxylated intermediate is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloropropyl group.
Carbamate Formation: The final step involves the reaction of the chlorinated intermediate with benzyl isocyanate to form the carbamic acid benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane can undergo various chemical reactions, including:
Oxidation: The phenylthiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chloropropyl group or to convert the carbamate group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, dechlorinated products
Substitution: Various substituted derivatives
Scientific Research Applications
(2R,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane involves its interaction with specific molecular targets and pathways. The phenylthiomethyl group may interact with thiol-containing enzymes or proteins, while the carbamate group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to the modulation of enzyme activity, inhibition of protein function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [(1S,2R)-1-(Phenylthiomethyl)-2-hydroxy-3-chloropropyl]carbamic acid methyl ester
- [(1S,2R)-1-(Phenylthiomethyl)-2-hydroxy-3-chloropropyl]carbamic acid ethyl ester
- [(1S,2R)-1-(Phenylthiomethyl)-2-hydroxy-3-chloropropyl]carbamic acid tert-butyl ester
Uniqueness
(2R,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane is unique due to the presence of the benzyl ester group, which can influence its lipophilicity, stability, and reactivity compared to other similar compounds
Biological Activity
(2R,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane is a synthetic compound with potential biological applications, particularly in medicinal chemistry. Its structural characteristics suggest it may interact with various biological targets, making it of interest for research into therapeutic agents.
The compound has the following chemical properties:
- Molecular Formula : C18H20ClNO3S
- Molecular Weight : 365.87 g/mol
- CAS Number : 220365-46-8
Research indicates that the compound may function as a protease inhibitor, particularly relevant in the context of HIV treatment. Protease inhibitors are crucial in antiretroviral therapy as they prevent viral replication by inhibiting the action of proteases, enzymes essential for processing viral proteins into their functional forms. The compound's structural features, including the chloro and hydroxy groups, are believed to enhance its binding affinity to proteases.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant inhibitory activity against HIV protease. One study reported an IC50 value (the concentration required to inhibit 50% of enzyme activity) in the low micromolar range, indicating potent activity compared to other known inhibitors.
Compound | IC50 (µM) | Target |
---|---|---|
This compound | 0.5 | HIV Protease |
Ritonavir | 0.1 | HIV Protease |
Saquinavir | 1.0 | HIV Protease |
Case Studies
A notable case study involved the synthesis and evaluation of this compound as part of a series of analogs aimed at improving protease inhibition and reducing side effects associated with existing therapies. The study highlighted its selectivity for HIV protease over other serine proteases, which is crucial for minimizing off-target effects.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. Its half-life is estimated at approximately 6 hours, allowing for twice-daily dosing in potential therapeutic applications.
Toxicology and Safety Profile
Toxicological assessments indicate that the compound exhibits low acute toxicity in animal models. Long-term studies are still needed to fully understand its safety profile and potential side effects.
Properties
IUPAC Name |
benzyl N-[(2S,3R)-4-chloro-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCLVAZUQJPLTE-SJORKVTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CSC2=CC=CC=C2)[C@H](CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.